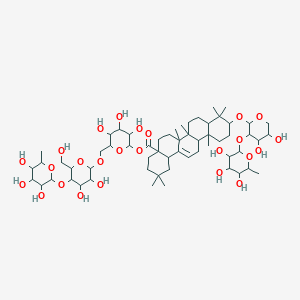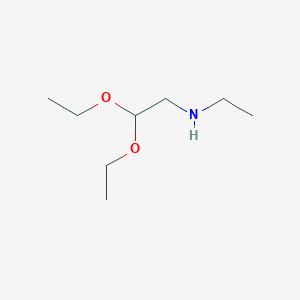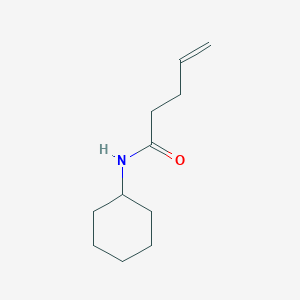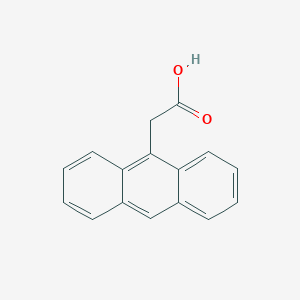
9-アントラセン酢酸
説明
9-Anthraceneacetic acid, also known as 9-AA, is a naturally occurring compound found in a variety of plant species. It is a derivative of anthracene, an aromatic hydrocarbon with a benzene core. 9-AA has been studied for its potential applications in biochemistry, pharmacology, and medicine.
科学的研究の応用
フォトクロミック錯体の設計
9-アントラセン酢酸 (9-AC) は、新規フォトクロミック錯体の設計に使用されてきました。 これらの錯体は、特に Xe ランプによる光照射時に、ラジカル誘起フォトクロミズムおよびフォト磁性を示します . この特性は、光に対する色の変化または磁気特性の変化を利用できる光スイッチング、ディスプレイ、およびその他のデバイスにとって重要です。
光スイッチングとデータストレージ
9-AC における安定ラジカルの光生成は、光スイッチングおよびデータストレージアプリケーションにとって重要です。 9-AC は UV 光照射後に光二量化を起こす能力があり、機械的曲げ、磁性、およびフォトルミネッセンスの変化を誘発できます。 この可逆的なプロセスは、動的光架橋、分子スイッチ、エネルギー貯蔵、および機械的デバイスで潜在的に利用できます .
自己組織化ナノ構造
9-アントラセン酢酸は、Ag(111) などの表面における自己組織化構造において多形性を示します。 分子表面密度に応じて、直線状ベルト、ジグザグ二重ベルト、二量体相、カゴメ相などのさまざまな秩序相が観察できます。 これらの構造は、電子工学および光学における用途を持つ分子ベースのナノ構造の開発にとって重要です .
有機合成
この化合物は、有機合成において多様な役割を果たします。 そのユニークな特性により、さまざまな有機化合物を合成するためのビルディングブロックとして使用できます。 特にアントラセン部分は、複雑な有機分子の構築における貴重な構成要素となり得ます .
蛍光標識
9-アントラセン酢酸は、その蛍光特性により、蛍光標識に使用されます。 このアプリケーションは、分子、細胞、またはその他の生物学的エンティティの追跡と可視化が必要な生物学的調査において特に役立ちます .
光物理的研究
9-アントラセン酢酸は、その興味深い光の吸収と発光特性により、光物理的研究に関与しています。 研究者は、これらの特性を利用して、エネルギー移動プロセス、光誘起反応、および光物理材料の開発を研究しています .
作用機序
Target of Action
9-Anthraceneacetic acid, also known as 2-anthracen-9-ylacetic acid, is a versatile chemical compound used in scientific research . It has been found to be more suitable than DIDS for characterization of calcium-activated chloride current during canine ventricular action potential . This suggests that one of its primary targets could be the calcium-activated chloride channels.
Mode of Action
It has been discovered to show radical-induced photochromism and photomagnetism after xe lamp light irradiation . This suggests that it may interact with its targets through a radical mechanism, possibly involving the generation of stable radicals.
Biochemical Pathways
Its ability to generate stable radicals suggests that it may influence redox reactions and related biochemical pathways
Result of Action
It has been found to induce photochromism and photomagnetism, suggesting that it may have effects on the optical properties of cells or tissues
Action Environment
The action of 9-Anthraceneacetic acid may be influenced by environmental factors such as light, as it has been found to show photochromism and photomagnetism after Xe lamp light irradiation . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence and intensity of light.
生化学分析
Cellular Effects
For example, anthracene carboxylic acid has been found to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation . This suggests that 9-Anthraceneacetic acid may also have significant effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
For example, anthracene carboxylic acid can undergo intermolecular [4+4] cycloaddition reactions after UV light irradiation, inducing mechanical bending, magnetic, and photoluminescent variations .
Temporal Effects in Laboratory Settings
For example, anthracene carboxylic acid can show radical-induced photochromism and photomagnetism after Xe lamp light irradiation .
Metabolic Pathways
For example, anthracene can be degraded by certain species of bacteria, suggesting that 9-Anthraceneacetic acid may also be involved in similar metabolic pathways .
Subcellular Localization
This suggests that 9-Anthraceneacetic acid may also have specific subcellular localizations and effects on its activity or function .
特性
IUPAC Name |
2-anthracen-9-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c17-16(18)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWMEKYIRKVEBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288317 | |
| Record name | 9-Anthraceneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6624-23-3 | |
| Record name | 9-Anthraceneacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Anthraceneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 9-Anthraceneacetic acid interact with proteins and what are the downstream effects?
A: 9-Anthraceneacetic acid (1) demonstrates binding affinity to serum albumins (HSA and BSA) and alpha-acid glycoproteins (HAAG and BAAG) []. This interaction leads to the formation of 1:1 complexes, as evidenced by Job plot analysis []. The binding significantly alters the photophysical and photochemical properties of the compound. Notably, the fluorescence of 1 is quenched in the presence of these proteins, with a more pronounced effect observed with serum albumins []. This quenching suggests a change in the excited state dynamics of the molecule within the protein environment. More importantly, protein encapsulation enhances the photostability of 1, significantly reducing its photodegradation compared to its behavior in a simple buffer solution []. This protective effect is attributed to the restricted environment within the protein binding pockets, which limits the compound's exposure to external agents like oxygen and reduces self-quenching interactions [].
Q2: How does the presence of two binding sites in serum albumins affect the photophysical properties of 9-Anthraceneacetic acid?
A: The existence of two distinct binding sites (site I and site II) within serum albumins (HSA and BSA) influences the photophysical behavior of 9-Anthraceneacetic acid (1) when bound to these proteins. This is evident from the observation of two distinct triplet lifetimes (τT) for 1@SA complexes, unlike the single τT observed for 1@AAG complexes []. The longer-lived component, dominant under non-saturating conditions, is attributed to 1 bound to site II (1@SA)(II), while the minor component corresponds to 1 bound to site I (1@SA)(I) []. This difference in lifetimes suggests that the two binding sites provide different microenvironments to the bound 1 molecule, affecting its excited state dynamics and consequently its photostability.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Methyl (2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B31357.png)
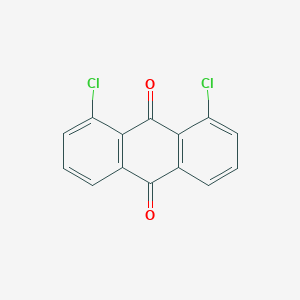
![9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]-](/img/structure/B31359.png)
